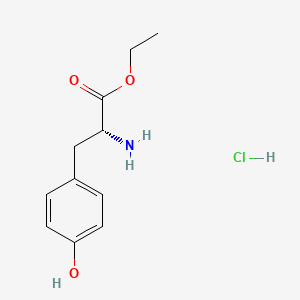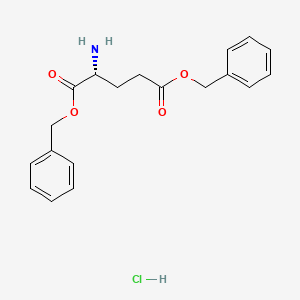
3-(Trifluoromethyl)-dl-phenylalanine
Übersicht
Beschreibung
3-(Trifluoromethyl)-dl-phenylalanine is an amino acid derivative characterized by the presence of a trifluoromethyl group attached to the phenyl ring of phenylalanine.
Biochemische Analyse
Biochemical Properties
The trifluoromethyl group in 3-(Trifluoromethyl)-dl-phenylalanine has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This property can influence the interactions of this compound with enzymes, proteins, and other biomolecules. For instance, the trifluoromethyl group can participate in radical trifluoromethylation of carbon-centered radical intermediates .
Cellular Effects
The cellular effects of this compound are not fully understood yet. Compounds with trifluoromethyl groups have been shown to influence cell function. For example, 4′-C-trifluoromethyl modified oligodeoxynucleotides have been found to slightly decrease the thermal stability of ODN/RNA duplexes and lead to improved nuclease resistance .
Molecular Mechanism
The trifluoromethyl group is known to participate in radical trifluoromethylation of carbon-centered radical intermediates . This process could potentially influence the binding interactions of this compound with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the effects of this compound could change over time in laboratory settings, potentially influencing its stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-documented. It is known that compounds with trifluoromethyl groups can have biological effects. For example, 4′-C-trifluoromethyl modified oligodeoxynucleotides have been found to slightly decrease the thermal stability of ODN/RNA duplexes and lead to improved nuclease resistance . This suggests that the effects of this compound could vary with dosage in animal models.
Metabolic Pathways
The trifluoromethyl group is known to participate in radical trifluoromethylation of carbon-centered radical intermediates . This suggests that this compound could be involved in similar metabolic pathways.
Transport and Distribution
Compounds with trifluoromethyl groups have been shown to influence cell function . This suggests that this compound could interact with transporters or binding proteins, influencing its localization or accumulation.
Subcellular Localization
It is known that compounds with trifluoromethyl groups can influence cell function . This suggests that this compound could be directed to specific compartments or organelles, potentially influencing its activity or function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide and copper catalysts, under specific reaction conditions.
Industrial Production Methods: Industrial production of 3-(Trifluoromethyl)-dl-phenylalanine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Trifluoromethyl)-dl-phenylalanine can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the trifluoromethyl group or other functional groups in the molecule.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of substituted phenylalanine derivatives .
Wissenschaftliche Forschungsanwendungen
3-(Trifluoromethyl)-dl-phenylalanine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Trifluoromethyl)-dl-phenylalanine involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl group can influence the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties . These effects are mediated through interactions with enzymes, receptors, and other biomolecules, leading to changes in cellular processes and functions .
Vergleich Mit ähnlichen Verbindungen
Trifluoromethylphenylalanine: Similar in structure but may differ in the position of the trifluoromethyl group.
Trifluoromethylphenylglycine: Another amino acid derivative with a trifluoromethyl group.
Trifluoromethylphenylalaninol: A related compound with an alcohol functional group instead of an amino group.
Uniqueness: 3-(Trifluoromethyl)-dl-phenylalanine is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
IUPAC Name |
2-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURBNIPKSRJAIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90980024 | |
| Record name | 3-(Trifluoromethyl)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90980024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63701-37-1 | |
| Record name | 3-(Trifluoromethyl)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90980024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethyl)-DL-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B613204.png)


